2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide is a complex organic compound with a molecular formula of C21H23N3OS. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and an acetamide group attached via a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol reagent under controlled conditions.
Attachment of the Acetamide Group: The final step involves the acylation of the sulfanyl-quinazoline intermediate with isopropylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted quinazoline derivatives .
Scientific Research Applications
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]propanoate
- 2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol
- N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
Uniqueness
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct biological activities and chemical reactivity. Its combination of an ethyl group, phenyl group, and sulfanyl-acetamide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H23N3OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H23N3OS/c1-4-15-10-11-18-17(12-15)21(26-13-19(25)22-14(2)3)24-20(23-18)16-8-6-5-7-9-16/h5-12,14H,4,13H2,1-3H3,(H,22,25) |
InChI Key |
NFZXXTHMKOQZGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.